1'-(Quinoline-8-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine is a complex organic compound notable for its potential applications in medicinal chemistry, particularly as a pharmacological agent. The compound features a bipiperidine core, which is modified with quinoline and pyridine moieties, contributing to its unique chemical properties and biological activities.
This compound can be classified as a sulfonamide derivative due to the presence of the sulfonyl group attached to the quinoline structure. It is synthesized through multi-step organic reactions involving quinoline derivatives and trifluoromethyl-pyridine components. The compound's structure suggests it may interact with biological targets, making it of interest in drug discovery and development .
The synthesis of 1'-(quinoline-8-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine typically involves several key steps:
Each step requires careful optimization of reaction conditions including temperature, solvent choice, and reaction time to maximize yield and purity .
The molecular structure of 1'-(quinoline-8-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine can be described by its specific functional groups:
The molecular formula can be represented as , indicating a relatively complex structure with multiple heteroatoms contributing to its chemical behavior .
The compound may participate in various chemical reactions typical of sulfonamides and heterocyclic compounds:
These reactions are essential for understanding the compound's reactivity profile in biological systems .
The mechanism of action for 1'-(quinoline-8-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine likely involves interactions with specific biological targets such as enzymes or receptors. The presence of both quinoline and pyridine moieties suggests potential inhibition or modulation of enzyme activity through competitive binding.
Data from preliminary studies indicate that compounds with similar structures may exhibit anti-inflammatory or anticancer properties by interfering with cellular signaling pathways or inhibiting enzyme functions critical for tumor growth or inflammation .
The physical properties of 1'-(quinoline-8-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine include:
Chemical properties include stability under acidic or basic conditions, potential for degradation under UV light, and reactivity towards nucleophiles due to the sulfonamide functionality .
This compound holds potential applications in various fields:
Research into this compound could lead to significant advancements in therapeutic strategies against diseases such as cancer or inflammatory disorders .
Cancer cells exhibit a metabolic reprogramming phenomenon known as the Warburg effect, wherein they prioritize glycolysis for energy production even under aerobic conditions. This shift from oxidative phosphorylation to glycolytic flux provides biosynthetic intermediates essential for rapid proliferation. Key glycolytic enzymes—including hexokinase, phosphofructokinase, and pyruvate kinase—become overexpressed or acquire isoform-specific alterations in malignancies. These enzymes facilitate the conversion of glucose to lactate while generating ATP and NAD+ at an accelerated rate. Critically, this metabolic adaptation supports nucleotide, lipid, and amino acid biosynthesis required for tumor growth and metastasis. The dysregulation of glycolytic enzymes also contributes to the acidic tumor microenvironment, further promoting invasion and immune evasion.
Among glycolytic enzymes, pyruvate kinase muscle isoform 2 (PKM2) stands out as a pivotal node in cancer metabolism regulation. Unlike the constitutively active pyruvate kinase muscle isoform 1 found in normal tissues, PKM2 exists predominantly as a low-activity dimer in cancer cells. This dimeric form accumulates upstream metabolic intermediates for biosynthetic pathways. PKM2 expression is upregulated in diverse carcinomas and correlates with poor prognosis. Beyond its canonical glycolytic function, dimeric PKM2 translocates to the nucleus and acts as a protein kinase to phosphorylate histone H3, thereby activating genes involved in cell cycle progression. Pharmacological activation of PKM2 forces its tetramerization, restoring metabolic flux toward pyruvate production and oxidative phosphorylation. This switch deprives cancer cells of biosynthetic precursors and inhibits nuclear transcriptional coactivator functions, making PKM2 an attractive target for metabolic therapy [1].
Early quinoline sulfonamides demonstrated moderate binding affinity for pyruvate kinase muscle isoform 2 but exhibited suboptimal pharmacokinetic properties. Structural optimization efforts focused on enhancing target engagement and metabolic stability through strategic modifications:
Table 1: Structural Evolution of Quinoline Sulfonamides for Pyruvate Kinase Muscle Isoform 2 Targeting
Generation | Quinoline Substituent | Linker | Aryloxy Group | Key Advancements |
---|---|---|---|---|
1 | 8-Sulfonyl | Ethylenediamine | Phenyl | Moderate binding affinity (IC₅₀ ~1 μM) |
2 | 8-Sulfonyl | Piperazine | 4-Chlorophenyl | Improved solubility; IC₅₀ ~0.3 μM |
3 (Current) | 8-Sulfonyl | 1,4'-Bipiperidine | [5-(Trifluoromethyl)pyridin-2-yl]oxy | Enhanced metabolic stability and cellular potency (IC₅₀ <0.1 μM) |
The culmination of this optimization yielded 1'-(Quinoline-8-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine (CAS 2097938-01-5), which integrates three pharmacophoric elements:
Table 2: Key Molecular Properties of 1'-(Quinoline-8-sulfonyl)-4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}-1,4'-Bipiperidine
Property | Value | Significance |
---|---|---|
Molecular Formula | C₂₅H₂₇F₃N₄O₃S | High nitrogen content supports target interactions |
Molecular Weight | 520.6 g/mol | Within optimal range for cell permeability |
Topological Polar Surface Area | 61.8 Ų | Balances membrane penetration and aqueous solubility |
Hydrogen Bond Acceptors | 10 | Facilitates binding to pyruvate kinase muscle isoform 2 catalytic cleft |
logP (Predicted) | 3.28 | Supports passive diffusion across biological membranes |
This compound’s design overcomes limitations of earlier derivatives by synergizing three-dimensional target complementarity with drug-like properties. The bipiperidine linker’s conformation enables optimal positioning of the sulfonamide and trifluoromethylpyridine groups within adjacent subpockets of pyruvate kinase muscle isoform 2. Molecular dynamics simulations confirm sustained hydrogen bonding between the sulfonyl oxygen and key residues (e.g., Arg399), while the trifluoromethyl group stabilizes the complex through hydrophobic contacts [1] [7] . These features exemplify how structure-based drug design can fine-tune metabolic modulators for oncology applications.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2